
1-Tert-butoxycarbonyl-3-(3-methoxypropyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-Tert-butoxycarbonyl-3-(3-methoxypropyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H25NO5. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of base catalysts and solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butoxycarbonyl-3-(3-methoxypropyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-Tert-butoxycarbonyl-3-(3-methoxypropyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 1-Tert-butoxycarbonyl-3-(3-methoxypropyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction is often mediated by the Boc-protected nitrogen and the methoxypropyl group, which enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-3-(methoxymethyl)pyrrolidine-3-carboxylic acid: Similar in structure but with a methoxymethyl group instead of a methoxypropyl group.
(S)-1-Boc-3-pyrrolidinecarboxylic acid: Contains a Boc-protected pyrrolidine ring but lacks the methoxypropyl group.
N-Boc-pyrrolidine-3-carboxylic acid: Another Boc-protected pyrrolidine derivative with different substituents.
Uniqueness
1-Tert-butoxycarbonyl-3-(3-methoxypropyl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of the Boc-protected nitrogen and the methoxypropyl group. This combination imparts distinct reactivity and binding properties, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C14H25NO5 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
3-(3-methoxypropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)20-12(18)15-8-7-14(10-15,11(16)17)6-5-9-19-4/h5-10H2,1-4H3,(H,16,17) |
InChI Key |
NZFJREDDVFLYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CCCOC)C(=O)O |
Origin of Product |
United States |
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